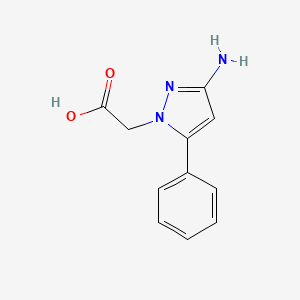
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 890014-48-9 . It has a molecular weight of 217.23 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized using glyoxal and ammonia . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The compound has the IUPAC name (5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid . Its InChI Code is 1S/C11H11N3O2/c12-10-6-9 (8-4-2-1-3-5-8)13-14 (10)7-11 (15)16/h1-6H,7,12H2, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the key applications of pyrazolyl acetic acid derivatives is in the synthesis of heterocyclic compounds with potential biological activities. For instance, these compounds have been utilized to generate ATCUN-like metal ion binding sites by condensing with the terminal amino group of a Phe−Gly dipeptide, demonstrating their relevance in bioinorganic chemistry (Boa et al., 2005). Additionally, the synthesis of pyrazole-1-sulphonamides and other pyrazole derivatives has been reported, which are of interest for their antimicrobial properties (Sharshira & Hamada, 2012).
Corrosion Inhibition
Pyrazoline derivatives, including those related to 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid, have shown potential as corrosion inhibitors for metals in acidic environments. Experimental and computational studies have highlighted their effectiveness in enhancing the corrosion resistance of mild steel in hydrochloric acid solution, suggesting their utility in industrial applications (Lgaz et al., 2018; Lgaz et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Synthesis and evaluation of pyrazole derivatives have also been directed towards exploring their antimicrobial and anti-inflammatory activities. Various studies have synthesized and characterized these compounds, demonstrating their potential in medical applications. For example, certain novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety have been shown to exhibit antimicrobial activity, highlighting their potential as therapeutic agents (Reddy et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(3-amino-5-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKPGZSMQKKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

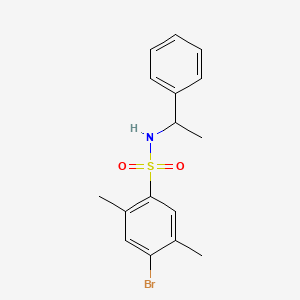
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
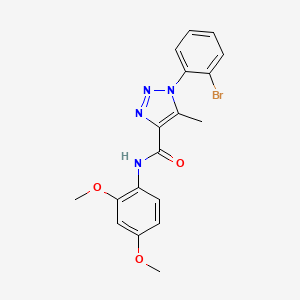
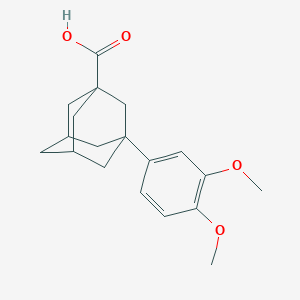
![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2868199.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)
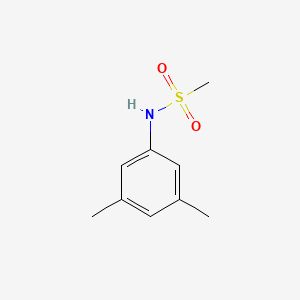
![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)